molecular formula C19H21N3O2S B2490820 6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 361166-81-6

6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No. B2490820
CAS RN: 361166-81-6
M. Wt: 355.46
InChI Key: OEFOPYWMSATOTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures such as "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. While specific synthesis pathways for this compound are not directly detailed, similar heterocyclic compounds have been synthesized through reactions involving direct method and refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007). These methodologies might offer insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been elucidated through techniques such as X-ray crystallography. These analyses reveal the configuration, bond lengths, and angles critical for understanding the 3D arrangement of atoms within the molecule. For instance, compounds with similar structures have shown nearly planar configurations with specific substituent arrangements influencing overall molecular shape (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical behavior of "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" can be inferred from studies on similar molecules, which undergo various reactions such as aminomethylation (Khrustaleva et al., 2014). These reactions typically result in the formation of new bonds and structural motifs, significantly altering the compound's properties and potential applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence a compound's applicability in different scientific domains. While specific data for the compound is not available, analogs have demonstrated varied crystalline structures and interactions within their lattice, informing on solubility and stability (Naghiyev et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for participating in further chemical transformations, are crucial for understanding the compound's utility. For related compounds, studies have shown a range of reactions with Lawesson's reagent and other chemicals, leading to the synthesis of new molecules with unique properties (Belikov et al., 2015).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound is used in the synthesis of various heterocyclic derivatives, demonstrating its role as a precursor in the chemical synthesis of complex structures. For instance, it's involved in the Mannich reaction to produce 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7 H )-dicarbonitrile derivatives. The reaction pathways can be manipulated to yield N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives, depending on the conditions (Dotsenko et al., 2021). Similarly, its aminomethylation reaction produces 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitriles, with the structures being confirmed through X-ray structural analysis (Khrustaleva et al., 2014).

Material Sciences and Structural Properties

In material sciences, the understanding of structural properties of such compounds is crucial. Studies have focused on the crystal structures and Hirshfeld surface analyses of similar dihydropyridine derivatives. These analyses reveal how molecules of these compounds are joined and how layers and chains are formed in the crystal structure, offering insights into the material properties of these compounds (Naghiyev et al., 2022).

Physicochemical Characterization

The compound is also utilized in the study of physicochemical properties of dihydropyridine derivatives. Research has been conducted to measure densities, viscosities, and ultrasonic velocities of these compounds in different solvents and temperatures. These studies provide valuable information about solute–solvent interactions and the structural behavior of these compounds under various conditions (Baluja & Talaviya, 2016).

Antimicrobial Applications

Exploring the biological activities, some derivatives of this compound have been synthesized and tested for antimicrobial properties. They show promise as antimicrobial agents against various bacteria and fungi, marking their significance in pharmaceutical and medicinal chemistry (Desai et al., 2015).

properties

IUPAC Name

6-butylsulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-5-10-25-19-15(12-21)17(14(11-20)18(23)22-19)13-8-6-7-9-16(13)24-4-2/h6-9,14,17H,3-5,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFOPYWMSATOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

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